7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
7-Chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a fused chromeno-pyrimidine scaffold with a thione group at position 4, a chlorine atom at position 7, and a 2,4-dimethoxyphenyl substituent at position 2.
Properties
IUPAC Name |
7-chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-23-12-4-5-13(16(9-12)24-2)17-21-18-14(19(26)22-17)8-10-7-11(20)3-6-15(10)25-18/h3-7,9H,8H2,1-2H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDQEHUCYIHDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with 2-amino-4-chloropyrimidine in the presence of a base, followed by cyclization and thiolation steps. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis is another technique that has been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often carried out in polar aprotic solvents like DMSO or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further explored for their biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exerts its effects involves the interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as thymidylate synthase and topoisomerase . The compound’s ability to induce apoptosis in cancer cells is mediated through the activation of caspases and the upregulation of pro-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Structural Modifications and Substituent Effects
- 7-Chloro-2-(3-Ethoxy-2-Hydroxyphenyl) Analogue (CAS: 902939-41-7): This compound replaces the 2,4-dimethoxyphenyl group with a 3-ethoxy-2-hydroxyphenyl moiety. However, the ethoxy group could reduce metabolic stability .
- 7-Methyl-2-(3-Chlorophenyl) Analogue (CAS: 866807-98-9): Substitution of chlorine at position 7 with a methyl group and replacement of the dimethoxyphenyl with a 3-chlorophenyl group alters electronic and steric properties.
- 4-Oxo vs. 4-Thione Derivatives: The thione group in the target compound (vs.
Data Table: Key Analogues and Properties
Biological Activity
The compound 7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno-pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.82 g/mol. The compound features a chromeno-pyrimidine backbone that is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against various microbial strains.
Table 1: Antimicrobial Activity Data
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-chloro-2-(2,4-dimethoxyphenyl)-... | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound possesses moderate to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Antitumor Activity
The antitumor potential of chromeno-pyrimidine derivatives has been explored in various studies. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxicity of chromeno-pyrimidine derivatives:
- Cell Lines Tested : MCF-7 and A549
- Results :
- Significant cell death was observed at concentrations above 10 µM.
- The compound induced apoptosis as confirmed by flow cytometry analysis.
Table 2: Cytotoxic Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-chloro-2-(2,4-dimethoxyphenyl)-... | MCF-7 | 12.5 |
| A549 | 15.0 |
These results indicate that the compound may serve as a lead for developing new anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells.
- Induction of Apoptosis : The activation of apoptotic pathways leads to programmed cell death in malignant cells.
- Antioxidant Properties : Some studies suggest that these compounds can reduce oxidative stress in cells, contributing to their protective effects against cancer progression .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. Key steps include:
- Cyclocondensation : Reacting substituted chromene precursors with thiourea derivatives under microwave irradiation (60–100°C, 30–60 min) to form the fused chromeno-pyrimidine core .
- Chlorination : Introducing chlorine at the 7-position using POCl₃ or PCl₅ in refluxing dichloromethane (DCM) .
- Methoxy Group Installation : Coupling 2,4-dimethoxyphenyl groups via Ullmann or Buchwald-Hartwig amination .
Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hours for conventional heating) and improves yields by 15–20% .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, aromatic protons at δ 6.7–7.4 ppm) .
- X-ray Crystallography : Resolves conformational details (e.g., envelope conformation of the dihydropyrimidine ring, dihedral angles between aromatic systems) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₆ClN₃O₂S: 394.0721; observed: 394.0715) .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final chlorination step?
- Reagent Selection : Replace POCl₃ with PCl₅ in anhydrous DCM to minimize hydrolysis side reactions .
- Temperature Control : Maintain reflux at 40–50°C to prevent thermal degradation of the chromeno-pyrimidine core .
- Microwave Assistance : Apply microwave irradiation (100 W, 80°C) to reduce reaction time from 12 hours to 2 hours, achieving >85% purity .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Methoxy Groups : The 2,4-dimethoxyphenyl moiety enhances lipophilicity, improving blood-brain barrier penetration in kinase inhibition assays .
- Chlorine Position : 7-Chloro substitution increases selectivity for tyrosine kinases (e.g., EGFR inhibition IC₅₀ = 0.8 µM vs. 2.5 µM for non-chlorinated analogs) .
- Thione vs. Oxo : Replacing the 4-thione with 4-oxo reduces antibacterial activity (MIC from 4 µg/mL to >64 µg/mL against S. aureus) .
Table 1 : Comparative Biological Activities of Analogues
| Substituent | Kinase Inhibition (IC₅₀, µM) | Antibacterial (MIC, µg/mL) |
|---|---|---|
| 7-Cl, 2,4-diOMe (target) | 0.8 (EGFR) | 4 (S. aureus) |
| 7-H, 2,4-diOMe | 2.5 (EGFR) | >64 |
| 7-Cl, 4-OMe | 1.2 (VEGFR2) | 8 |
| Data sourced from kinase assays and broth microdilution . |
Q. How should researchers resolve contradictions in reported biological data across studies?
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for IC₅₀ validation) .
- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
- Solvent Effects : Test activity in DMSO vs. aqueous buffers; DMSO >1% may artifactually inhibit kinase activity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this scaffold?
- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., -OCH₃ → -CF₃, -Cl → -F) and screen against kinase panels .
- Molecular Docking : Use AutoDock Vina to predict binding poses with EGFR (PDB ID: 1M17); prioritize derivatives with H-bonding to Met793 .
- Pharmacophore Mapping : Identify critical features (e.g., thione sulfur, chloro group) using Schrödinger’s Phase .
Q. How can researchers validate the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24 hours; monitor degradation via LC-MS .
- Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks thione-to-oxo photoconversion .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; t₁/₂ <30 min suggests rapid clearance .
Q. Key Takeaways for Researchers
- Prioritize microwave-assisted synthesis for efficiency .
- Validate structural purity via HRMS and X-ray crystallography .
- Optimize substituents for target-specific activity (e.g., 7-Cl for EGFR inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
